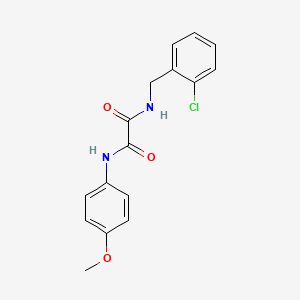![molecular formula C20H21NO3 B5152524 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity and has been shown to have a variety of applications in cancer research.
Mechanism of Action
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition of EGFR signaling can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects in cancer cells, including decreased cell proliferation, increased apoptosis, and decreased migration and invasion. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially useful tool in combination therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is its specificity for EGFR tyrosine kinase activity, making it a useful tool for studying the role of EGFR in cancer cells. However, its potency and specificity can also be a limitation, as high concentrations of the compound may be required for effective inhibition. Additionally, 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has a relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.
Future Directions
There are several potential future directions for research involving 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. Another potential direction is the investigation of the molecular mechanisms involved in drug resistance to 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one and other EGFR inhibitors. Additionally, 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one may have potential applications in other areas of research where EGFR signaling is involved, such as wound healing and tissue regeneration.
Synthesis Methods
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with cyclohexanone and subsequent reactions with various reagents. The final product is purified through column chromatography and recrystallization.
Scientific Research Applications
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is commonly used in cancer research to study the role of EGFR in tumor growth and progression. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been used in studies investigating the molecular mechanisms involved in cancer cell signaling and drug resistance.
properties
IUPAC Name |
3-(3,4-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-19-9-8-16(13-20(19)24-2)21-17-10-15(11-18(22)12-17)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEKPDGCTUBBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)